molecular formula C18H12ClFN4OS B4108899 2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile

2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile

Cat. No. B4108899
M. Wt: 386.8 g/mol
InChI Key: OLVYLCITEQCBHU-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers like CAS number. It might also include information on the compound’s occurrence or synthesis .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the one in this compound, have been found to possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also show anti-inflammatory activity . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This means that our compound could potentially be used in cancer treatment .

Organic Semiconductors

Thiophene-mediated molecules, such as the thiophene ring in our compound, play a prominent role in the advancement of organic semiconductors . This suggests that our compound could potentially be used in the development of new organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are also used in the fabrication of Organic Field-Effect Transistors (OFETs) . This suggests that our compound could potentially be used in the development of new OFETs .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This suggests that our compound could potentially be used in the development of new OLEDs .

Synthesis of Other Compounds

The compound could also be used as a building block in the synthesis of other complex organic compounds. For example, it was recently used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Liquid Crystalline Materials

The compound could potentially be used to make novel liquid crystalline materials. For example, 3-Fluorophenylboronic acid, which has a similar structure to part of our compound, was recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include looking at safety precautions needed when handling the compound .

Future Directions

This could involve predicting or suggesting future research directions. For example, if the compound has interesting biological activity, future work could involve studying its mechanism of action in more detail, or developing analogs with improved activity .

properties

IUPAC Name

4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS/c1-7-9(6-21)17(22)24-15-14-8(13-10(19)3-2-4-11(13)20)5-12(25)23-18(14)26-16(7)15/h2-4,8H,5H2,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVYLCITEQCBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=C(C=CC=C4Cl)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile

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